![molecular formula C20H23ClN2O B3980076 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B3980076.png)
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one
Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a phenylbutanone moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 3-phenylbutan-1-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry
Biology: The compound is studied for its potential biological activities, including its interactions with various receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one involves its interaction with specific molecular targets. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This interaction can modulate neurotransmitter levels and influence various physiological processes, including mood regulation and pain perception .
Comparison with Similar Compounds
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also contains a piperazine ring substituted with a 3-chlorophenyl group but differs in the presence of a diphenylpropanol moiety.
Trazodone: A well-known antidepressant that shares structural similarities with the piperazine ring system.
Cetirizine: An antihistamine with a piperazine ring, used to treat allergic reactions.
The uniqueness of this compound lies in its specific substitution pattern and its potential pharmacological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-16(17-6-3-2-4-7-17)14-20(24)23-12-10-22(11-13-23)19-9-5-8-18(21)15-19/h2-9,15-16H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVTSYAKHYCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.